molecular formula C25H30N2O6 B1242716 beta-Funaltrexamine CAS No. 72782-05-9

beta-Funaltrexamine

Cat. No.: B1242716
CAS No.: 72782-05-9
M. Wt: 454.5 g/mol
InChI Key: PQKHESYTSKMWFP-WZJCLRDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-funaltrexamine is an irreversible opioid antagonist that has been used to create the first crystal structure of the mu-opioid receptor. Chemically, it is a derivative of naltrexone with a methyl-fumaramide group in the 6-position .

Preparation Methods

Beta-funaltrexamine is synthesized through a series of chemical reactions starting from naltrexoneThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

Beta-funaltrexamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Beta-funaltrexamine has several scientific research applications, including:

    Chemistry: It is used as a tool to study the structure and function of the mu-opioid receptor.

    Biology: It is used to investigate the role of the mu-opioid receptor in various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of opioid addiction and pain management.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

Beta-funaltrexamine exerts its effects by irreversibly binding to the mu-opioid receptor. This binding prevents the receptor from interacting with its natural ligands, thereby blocking the effects of opioids. The molecular targets and pathways involved in this mechanism include the mu-opioid receptor and downstream signaling pathways that mediate the effects of opioids .

Comparison with Similar Compounds

Beta-funaltrexamine is unique in its irreversible binding to the mu-opioid receptor. Similar compounds include:

This compound stands out due to its irreversible binding, which provides a longer-lasting effect compared to reversible antagonists like naltrexone and naloxone.

Properties

CAS No.

72782-05-9

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

IUPAC Name

methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate

InChI

InChI=1S/C25H30N2O6/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29)/b7-6+/t16-,18-,23+,24+,25-/m1/s1

InChI Key

PQKHESYTSKMWFP-WZJCLRDWSA-N

SMILES

COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Isomeric SMILES

COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O

Canonical SMILES

COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Synonyms

eta-FNA
beta-funaltrexamine
beta-funaltrexamine monohydrochloride, (E)-isomer
naltrexone fumarate methyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Funaltrexamine
Reactant of Route 2
beta-Funaltrexamine
Reactant of Route 3
beta-Funaltrexamine
Reactant of Route 4
beta-Funaltrexamine
Reactant of Route 5
Reactant of Route 5
beta-Funaltrexamine
Reactant of Route 6
beta-Funaltrexamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.